methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
Description
Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-31-23(29)17-11-5-7-13-19(17)25-21(28)15-27-20-14-8-6-12-18(20)22(26-24(27)30)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASPDOCOIWAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes to form the quinazolinone core. This is followed by acylation reactions to introduce the acetamido group and esterification to form the benzoate ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions.
Scientific Research Applications
Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is unique due to its specific structure, which includes both a quinazolinone core and a benzoate ester. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzoate ester can influence its solubility and reactivity, making it suitable for different applications in medicinal chemistry and organic synthesis .
Biological Activity
Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 306.35 g/mol
- CAS Number: 932452-77-2
Biological Activities
The biological activities of this compound primarily include:
- Enzyme Inhibition:
- Anticancer Properties:
-
Anti-inflammatory Effects:
- The compound demonstrates anti-inflammatory effects by modulating inflammatory cytokines and inhibiting COX pathways, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes: The compound can bind to specific enzymes involved in inflammatory pathways, thereby inhibiting their activity.
- Receptor Modulation: It may interact with various receptors that play a role in cell signaling related to inflammation and cancer .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related quinazolinone compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| PMC3816667 | Demonstrated COX inhibitory activity in similar quinazolinone derivatives with up to 47.1% inhibition at 20 μM concentration. |
| Highlighted potential anticancer and anti-inflammatory properties through enzyme inhibition mechanisms. | |
| MDPI | Discussed various quinazolinone derivatives showing promising anti-leishmanial and antimicrobial activities, suggesting broader therapeutic applications. |
Q & A
Q. Experimental design :
- Target selection : Prioritize kinases or proteases due to the quinazolinone scaffold’s known affinity for ATP-binding pockets .
- Assay protocols :
- Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or VEGFR2) at varying compound concentrations (1–100 µM) .
- Dose-response curves : Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).
- Control groups : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples .
Data validation :- Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics .
Advanced: How should contradictory data in biological activity studies (e.g., variable IC50 values across assays) be analyzed?
Q. Contradiction analysis :
- Source identification :
- Assay conditions : Compare buffer pH, ionic strength, and ATP concentrations (critical for kinase assays) .
- Cell permeability : Assess logP (calculated via HPLC) to determine if poor membrane penetration skews in vitro vs. cellular results .
- Structural analogs : Synthesize derivatives (e.g., replacing the methyl ester with ethyl) to test structure-activity relationships (SAR) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and explain potency variations .
Advanced: What computational methods are recommended to predict the pharmacokinetic properties and toxicity of this compound?
Q. Methodology :
- ADMET prediction :
- Software : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Toxicity : Run ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
- Molecular dynamics (MD) : Simulate ligand-receptor stability (GROMACS) over 100 ns to assess binding mode consistency .
- Metabolite prediction : Employ Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Q. Strategies :
- Solubility enhancement :
- Co-solvents : Use PEG-400 or cyclodextrins in PBS (pH 7.4) .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Stability testing :
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions; monitor via UPLC .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicology of this compound?
Q. Framework :
- Degradation studies :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; analyze degradation products via LC-QTOF-MS .
- Photolysis : Expose to UV light (300–400 nm) and quantify half-life .
- Ecotoxicology :
- Algal toxicity : Test growth inhibition in Chlorella vulgaris using OECD 201 guidelines .
- Bioaccumulation : Measure BCF (bioconcentration factor) in zebrafish embryos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
